molecular formula C20H18FN5O2 B2571818 N-[(4-fluorophenyl)methyl]-3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide CAS No. 2380185-38-4

N-[(4-fluorophenyl)methyl]-3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide

Cat. No.: B2571818
CAS No.: 2380185-38-4
M. Wt: 379.395
InChI Key: AGRDPSOUABQPJZ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridazinone moiety, and an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridazinone moiety: This can be achieved by reacting 4-chloropyridine with hydrazine hydrate under reflux conditions to form 4-pyridazinone.

    Introduction of the fluorophenyl group: The 4-pyridazinone is then reacted with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to introduce the fluorophenyl group.

    Formation of the azetidine ring: The intermediate is then subjected to cyclization with an appropriate azetidine precursor under acidic or basic conditions to form the azetidine ring.

    Final coupling: The final step involves coupling the azetidine intermediate with a carboxamide group using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit specific kinases or interact with neurotransmitter receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

N-[(4-fluorophenyl)methyl]-3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has broader applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c21-16-3-1-14(2-4-16)11-23-20(28)25-12-17(13-25)26-19(27)6-5-18(24-26)15-7-9-22-10-8-15/h1-10,17H,11-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRDPSOUABQPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)F)N3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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